molecular formula C10H16N2O B13530681 1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine

Cat. No.: B13530681
M. Wt: 180.25 g/mol
InChI Key: RGRZVBIEYBHOSH-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine is a chemical compound characterized by its unique structure, which includes a methoxypyridine ring attached to a methylpropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methylpropan-2-amine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding pyridine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate biochemical pathways, potentially leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A simpler analog with similar structural features but lacking the amine group.

    4-Methyl-2-methoxypyridine: Another analog with a methyl group on the pyridine ring.

Uniqueness

1-(2-Methoxypyridin-4-YL)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H16N2O/c1-10(2,11)7-8-4-5-12-9(6-8)13-3/h4-6H,7,11H2,1-3H3

InChI Key

RGRZVBIEYBHOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=NC=C1)OC)N

Origin of Product

United States

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